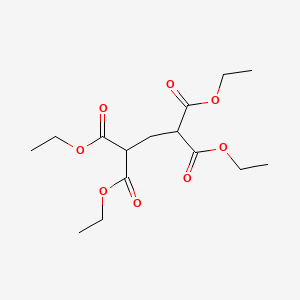

Tetraethyl 1,1,3,3-propanetetracarboxylate

Description

Historical Context and Initial Investigations of the Propanetetracarboxylate Framework

The journey to understanding and utilizing compounds like Tetraethyl 1,1,3,3-propanetetracarboxylate begins with the foundational work on its core structural components. The story starts in the mid-19th century with the isolation and synthesis of malonic acid, a simple dicarboxylic acid. In 1858, the French chemist Victor Dessaignes first prepared malonic acid through the oxidation of malic acid. atamankimya.comwikipedia.orgatamanchemicals.comatamankimya.comturito.com This discovery laid the groundwork for the development of a new class of reagents in organic synthesis.

The true potential of malonic acid derivatives, particularly its esters, began to be unlocked in the late 19th century. The development of the malonic ester synthesis, a reaction that allows for the conversion of diethyl malonate into various substituted carboxylic acids, was a significant milestone. atamankimya.com This set the stage for exploring the reactivity of the active methylene (B1212753) group situated between the two carbonyls of the ester.

A pivotal moment in the history of the propanetetracarboxylate framework came with the work of German chemist Emil Knoevenagel. In 1894, Knoevenagel reported on the condensation reaction between aldehydes and active methylene compounds, a reaction now known as the Knoevenagel condensation. thermofisher.comorganicreactions.org He demonstrated that diethyl malonate could react with formaldehyde (B43269) in the presence of a basic catalyst, such as diethylamine (B46881), to form a bis-adduct. thermofisher.comresearchgate.net This reaction directly leads to the formation of the 1,1,3,3-propanetetracarboxylate skeleton.

While specific initial investigations into Tetraethyl 1,1,3,3-propanetetracarboxylate are not extensively documented in early literature, its synthesis is a direct application of the principles established by Knoevenagel. The reaction of two equivalents of diethyl malonate with one equivalent of formaldehyde provides the structural basis for this class of compounds.

Significance as a Versatile Synthetic Intermediate

The significance of Tetraethyl 1,1,3,3-propanetetracarboxylate in contemporary organic chemistry lies in its potential as a versatile synthetic intermediate. Its structure offers several avenues for further chemical modification, making it a valuable building block for the construction of more complex molecules.

The presence of four ester groups allows for a variety of transformations. These ester groups can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to other functional groups such as acid chlorides or amides. Furthermore, the molecule possesses two acidic α-hydrogens at the central carbon of the propane (B168953) chain, which can be deprotonated to form a nucleophilic carbanion. This carbanion can then participate in a range of carbon-carbon bond-forming reactions, such as alkylation and acylation, allowing for the introduction of diverse substituents.

The symmetrical nature of the molecule also presents opportunities for the synthesis of heterocyclic compounds and complex polycyclic systems. The ability to functionalize the molecule at multiple sites makes it an attractive starting material for the synthesis of compounds with potential applications in medicinal chemistry and materials science.

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C₁₅H₂₄O₈ |

| Molecular Weight | 332.35 g/mol |

| IUPAC Name | Tetraethyl 1,1,3,3-propanetetracarboxylate |

| CAS Number | 220073 |

| Appearance | Likely a liquid or low-melting solid |

| Solubility | Soluble in organic solvents |

Structure

3D Structure

Properties

IUPAC Name |

tetraethyl propane-1,1,3,3-tetracarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O8/c1-5-20-12(16)10(13(17)21-6-2)9-11(14(18)22-7-3)15(19)23-8-4/h10-11H,5-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSXISDYTRDNZLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC(C(=O)OCC)C(=O)OCC)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80277430 | |

| Record name | Tetraethyl 1,1,3,3-propanetetracarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80277430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2121-66-6 | |

| Record name | NSC2322 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2322 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetraethyl 1,1,3,3-propanetetracarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80277430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Tetraethyl 1,1,3,3 Propanetetracarboxylate

Esterification Routes from 1,1,3,3-Propanetetracarboxylic Acid

The most direct conceptual route to Tetraethyl 1,1,3,3-propanetetracarboxylate is the esterification of its corresponding tetracarboxylic acid, 1,1,3,3-Propanetetracarboxylic Acid. This method focuses on forming the four ethyl ester groups from the carboxylic acid moieties.

Acid-Catalyzed Approaches

The classic method for converting a carboxylic acid to an ester is the Fischer-Speier esterification, which involves the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst. masterorganicchemistry.com In the synthesis of Tetraethyl 1,1,3,3-propanetetracarboxylate, this involves treating 1,1,3,3-propanetetracarboxylic acid with an excess of ethanol (B145695) and a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com

The reaction is an equilibrium process, and to drive it towards the formation of the tetra-ester product, an excess of ethanol is typically used as the solvent. masterorganicchemistry.commasterorganicchemistry.com The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking this carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester. masterorganicchemistry.com This process must occur for all four carboxylic acid groups. The reaction is generally heated under reflux to increase the reaction rate. oc-praktikum.de

| Parameter | Condition | Purpose |

| Reactants | 1,1,3,3-Propanetetracarboxylic Acid, Ethanol | Formation of the target ester |

| Catalyst | Concentrated H₂SO₄, TsOH | To protonate the carbonyl and activate it for nucleophilic attack |

| Solvent | Excess Ethanol | Serves as both reactant and solvent; shifts equilibrium to favor product |

| Temperature | Reflux | To increase the rate of reaction |

This interactive table summarizes the typical conditions for the acid-catalyzed esterification synthesis.

Carbon-Carbon Bond Forming Reactions in Propanetetracarboxylate Synthesis

An alternative and more common approach to synthesizing Tetraethyl 1,1,3,3-propanetetracarboxylate involves constructing the central three-carbon propane (B168953) chain through reactions that form new carbon-carbon bonds. These methods typically start from simpler C₂ building blocks like malonate esters.

Condensation Reactions Involving Malonate Esters

Malonic esters, such as diethyl malonate, are particularly useful starting materials due to the acidity of the α-hydrogens (the hydrogens on the carbon between the two carbonyl groups), which allows for easy formation of a stabilized enolate nucleophile. libretexts.orgpressbooks.pub

This synthesis involves the double alkylation of diethyl malonate with a one-carbon electrophile, such as a dihalomethane. In this procedure, two equivalents of diethyl malonate are deprotonated using a base like sodium ethoxide (NaOEt) in ethanol to generate the sodiomalonic ester enolate. libretexts.org This strong nucleophile then reacts with a dihalomethane, for instance, dichloromethane (B109758) (CH₂Cl₂) or diiodomethane (B129776) (CH₂I₂). orgsyn.org

The reaction proceeds via a tandem Sₙ2 mechanism. One molecule of the malonate enolate displaces a halide from the dihalomethane to form an intermediate, tetraethyl 1-halo-1,1,3,3-propanetetracarboxylate. A second molecule of the malonate enolate then displaces the remaining halide to form the final C-C bond, completing the propane backbone and yielding Tetraethyl 1,1,3,3-propanetetracarboxylate.

The malonic ester synthesis is a versatile method for creating substituted carboxylic acids and can be adapted to synthesize more complex structures. jove.commasterorganicchemistry.com This approach allows for the sequential addition of alkyl groups. libretexts.orgnih.gov A mono-substituted malonic ester can be prepared by reacting diethyl malonate with one equivalent of a base and an alkyl halide. nih.gov The resulting product still possesses one acidic α-hydrogen, allowing for a second, different alkyl group to be introduced by repeating the deprotonation and alkylation steps. pressbooks.pub

To construct the Tetraethyl 1,1,3,3-propanetetracarboxylate skeleton, one could theoretically couple a suitably substituted malonic ester with an appropriate alkyl halide. For example, the enolate of diethyl malonate could be reacted with diethyl bromomalonate. However, this specific route is less common than the more direct methods described in other sections.

One of the most efficient and well-documented methods for synthesizing Tetraethyl 1,1,3,3-propanetetracarboxylate is the reaction between formaldehyde (B43269) and two equivalents of diethyl malonate. researchgate.netthermofisher.com This reaction is a classic example of a tandem Knoevenagel condensation and Michael addition.

The process is typically catalyzed by a weak base, such as a primary or secondary amine like ethylamine (B1201723) or piperidine (B6355638). researchgate.netorganicreactions.org The reaction mechanism proceeds in two key steps:

Knoevenagel Condensation: The first molecule of diethyl malonate condenses with formaldehyde, catalyzed by the base, to eliminate a molecule of water and form an α,β-unsaturated intermediate, diethyl methylenemalonate. wikipedia.org

Michael Addition: This highly reactive intermediate then serves as a Michael acceptor. A second molecule of diethyl malonate, deprotonated by the base, acts as a nucleophile and attacks the β-carbon of the diethyl methylenemalonate. This 1,4-conjugate addition forms the new carbon-carbon bond that completes the propane backbone, yielding the final product, Tetraethyl 1,1,3,3-propanetetracarboxylate. researchgate.net

| Step | Reaction Type | Reactants | Catalyst | Intermediate/Product |

| 1 | Knoevenagel Condensation | Diethyl Malonate + Formaldehyde | Piperidine or Diethylamine (B46881) | Diethyl methylenemalonate |

| 2 | Michael Addition | Diethyl methylenemalonate + Diethyl Malonate Enolate | Piperidine or Diethylamine | Tetraethyl 1,1,3,3-propanetetracarboxylate |

This interactive table outlines the two-step sequence for the condensation of formaldehyde with diethyl malonate.

The synthesis of tetraethyl 1,1,3,3-propanetetracarboxylate, a valuable building block in organic synthesis, is predominantly achieved through a tandem reaction sequence involving a Knoevenagel condensation followed by a Michael addition. This approach efficiently constructs the carbon skeleton of the molecule from readily available starting materials: diethyl malonate and formaldehyde. The reaction is typically catalyzed by a weak base.

Mechanistic Insights into Propanetetracarboxylate Formation (e.g., Michael Addition Pathways)

The formation of tetraethyl 1,1,3,3-propanetetracarboxylate proceeds through a two-step, one-pot process. The initial step is a Knoevenagel condensation between diethyl malonate and formaldehyde, catalyzed by a base such as diethylamine or piperidine. thermofisher.comresearchgate.net In this step, the base abstracts an acidic α-hydrogen from diethyl malonate to form a resonance-stabilized enolate ion. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of formaldehyde. Subsequent dehydration of the resulting aldol-type adduct yields diethyl methylenemalonate, an α,β-unsaturated carbonyl compound.

Optimization Strategies and Process Development in Tetraethyl 1,1,3,3-Propanetetracarboxylate Synthesis

The efficiency of tetraethyl 1,1,3,3-propanetetracarboxylate synthesis is influenced by several factors, including the choice of catalyst, solvent, temperature, and the stoichiometry of the reactants.

Influence of Reagent Stoichiometry and Reaction Conditions

The stoichiometry of the reactants, particularly the ratio of diethyl malonate to formaldehyde, is a critical parameter in optimizing the yield of the desired product. An excess of diethyl malonate is often employed to favor the formation of the bis-adduct and minimize the formation of side products.

The choice of catalyst and reaction conditions also plays a significant role. Weak bases like piperidine or pyridine (B92270) are commonly used to catalyze the reaction. amazonaws.com The reaction temperature is another important variable; ambient temperatures generally favor the formation of the bis-adduct (the desired product), while elevated temperatures can sometimes lead to the formation of the unsaturated mono-adduct. researchgate.net The removal of water, a byproduct of the Knoevenagel condensation, can help drive the equilibrium towards product formation. thermofisher.com

Below is an interactive data table summarizing the influence of various catalysts and solvents on the Michael addition reaction of nitroolefins with diethyl malonate, which provides analogous insights into the optimization of similar reactions.

| Catalyst (1 mol%) | Base | Solvent | Time (h) | Yield (%) | ee (%) |

| 7a | Et3N | EtOH | 0.5 | 96 | 99 |

| 7b | Et3N | EtOH | 0.5 | 97 | 99 |

| 7a | DIPEA | EtOH | 1.0 | 90 | 95 |

| 7b | DIPEA | EtOH | 1.0 | 92 | 96 |

| 7a | Et3N | CH2Cl2 | 2.0 | 85 | 90 |

| 7b | Et3N | CH2Cl2 | 2.0 | 88 | 92 |

| 7a | Et3N | Toluene | 3.0 | 80 | 85 |

| 7b | Et3N | Toluene | 3.0 | 82 | 88 |

Data adapted from a study on enantioselective Michael addition reactions, demonstrating the impact of catalyst and solvent selection on reaction efficiency and stereoselectivity. rsc.org

Stereochemical Considerations in Analogue Synthesis

While tetraethyl 1,1,3,3-propanetetracarboxylate itself is achiral, the synthesis of its substituted analogues, where the central propane backbone is functionalized, introduces the possibility of stereoisomerism. The creation of stereocenters in such molecules necessitates the use of stereoselective synthetic methods to control the spatial arrangement of the substituents.

The development of catalytic stereoselective methods for the synthesis of all-carbon tetrasubstituted alkenes, which can be precursors to substituted propanetetracarboxylate analogues, is an active area of research. nih.gov For instance, the diastereoselective synthesis of densely substituted cyclopropanols, which can undergo ring-opening to form 1,4-dicarbonyl compounds with controlled stereochemistry, offers a potential route to stereochemically defined propanetetracarboxylate derivatives. researchgate.net Furthermore, the carbometalation of cyclopropenes has been shown to be a powerful tool for the stereoselective synthesis of polysubstituted cyclopropanes, which could serve as precursors to complex substituted propane derivatives. nih.gov The choice of catalyst and reaction conditions is paramount in achieving high levels of diastereoselectivity and enantioselectivity in these transformations.

Reactivity and Transformational Chemistry of Tetraethyl 1,1,3,3 Propanetetracarboxylate

Ester Hydrolysis and Transesterification Kinetics

The ester groups of tetraethyl 1,1,3,3-propanetetracarboxylate are susceptible to cleavage through hydrolysis and transesterification reactions, fundamental processes in ester chemistry.

Ester Hydrolysis: In the presence of water, particularly under acidic or basic catalysis, the ester functionalities can be hydrolyzed. This reaction proceeds sequentially to yield partially hydrolyzed intermediates and ultimately propane-1,1,3,3-tetracarboxylic acid and ethanol (B145695). The kinetics of this process, while not specifically detailed for this molecule in the available literature, would be expected to follow standard models for ester hydrolysis. The rate is influenced by factors such as pH, temperature, and the concentration of the catalytic species.

Transesterification: Transesterification, or alcoholysis, involves the reaction of the ester with a different alcohol to displace the original ethoxy groups. This is an equilibrium-controlled reaction, and an excess of the new alcohol is typically used to drive the reaction to completion. researchgate.net The kinetics of transesterification have been extensively studied, particularly in the context of biodiesel production from triglycerides. researchgate.netmdpi.com These studies reveal that the reaction rate is significantly influenced by the molar ratio of alcohol to ester, catalyst type and concentration, and reaction temperature. researchgate.netscispace.com

Alkali-catalyzed transesterification is generally much faster than acid-catalyzed reactions. researchgate.net The process is often modeled as a pseudo-homogeneous irreversible reaction or a pseudo-homogeneous first-order irreversible process. mdpi.com For similar polyol esters, activation energies for transesterification have been reported in the range of 30-60 kJ/mol. mdpi.com

Table 1: General Kinetic Parameters for Transesterification of Polyol Esters

| Parameter | Typical Value/Condition | Influencing Factors | Citation |

| Reaction Order | Pseudo-first or second order | Reactant concentrations, catalyst type | mdpi.comscispace.com |

| Molar Ratio (Alcohol:Ester) | 6:1 to 9:1 (for alkali catalysis) | Equilibrium position, reaction rate | researchgate.netmdpi.com |

| Catalyst (Alkali) | 0.5 - 1.5 wt% KOH or NaOH | Reaction rate, soap formation | mdpi.comscispace.com |

| Temperature | 40 - 65 °C | Reaction rate, proximity to alcohol's boiling point | researchgate.netmdpi.com |

| Activation Energy (Ea) | 30 - 60 kJ/mol | Specific reactants and catalyst | mdpi.com |

Nucleophilic Substitution Reactions and Derivative Formation

The structure of tetraethyl 1,1,3,3-propanetetracarboxylate allows for a variety of nucleophilic substitution reactions, leading to the formation of a diverse range of derivatives.

The central carbon of the propane (B168953) backbone (C-2) is flanked by two methine carbons, each bearing two electron-withdrawing carboxylate groups. This structural arrangement makes the protons on the C-2 methylene (B1212753) group acidic and thus readily removable by a suitable base. The resulting carbanion is a potent nucleophile that can react with a variety of electrophiles. This allows for the introduction of functional groups at the core of the molecule, a key strategy for elaborating its structure. The reaction of this enolate with electrophiles is a cornerstone of malonic ester synthesis and can be applied here to create substituted derivatives.

Alkylation: A primary strategy for functionalization is the alkylation of the C-2 position. Treatment of tetraethyl 1,1,3,3-propanetetracarboxylate with a base such as sodium ethoxide would generate the corresponding enolate. This nucleophile can then undergo a substitution reaction with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) to form a C-alkylated derivative. The reaction is typically carried out in an alcoholic solvent corresponding to the ester to prevent transesterification. The introduction of a second alkyl group is also possible by repeating the deprotonation and alkylation sequence.

Arylation: Arylation at the C-2 position is more challenging than alkylation and typically requires transition-metal catalysis. Strategies such as the Buchwald-Hartwig or Chan-Lam coupling, which are used for forming C-N and C-O bonds, have been adapted for C-C bond formation with enolates. This would involve the reaction of the enolate with an aryl halide in the presence of a palladium or copper catalyst with an appropriate ligand.

Table 2: Generalized Conditions for Alkylation of Active Methylene Compounds

| Step | Reagents | Solvent | Typical Temperature | Purpose |

| Deprotonation | Sodium ethoxide, Sodium hydride | Ethanol, THF, DMF | 0 °C to reflux | Generation of the nucleophilic enolate |

| Alkylation | Alkyl halide (R-X) | Same as above | Room temperature to reflux | C-C bond formation via SN2 reaction |

Decarboxylation Pathways and Related Reactions

Compounds containing two ester groups on the same carbon, such as malonic esters, are known to undergo decarboxylation upon hydrolysis and subsequent heating. For tetraethyl 1,1,3,3-propanetetracarboxylate, this process would first involve the hydrolysis of the four ester groups to form propane-1,1,3,3-tetracarboxylic acid.

Upon heating, this tetracarboxylic acid would be expected to lose two molecules of carbon dioxide. The geminal dicarboxylic acid moieties are unstable to heat, and decarboxylation would likely proceed via a cyclic transition state to yield glutaric acid (pentanedioic acid). If only one of the geminal dicarboxylate pairs is hydrolyzed and decarboxylated, the resulting product would be a substituted glutaric acid derivative.

The reactivity can be influenced by the saturation of the propane backbone. For instance, the related compound tetraethyl propene-1,1,2,3-tetracarboxylate, which has a double bond, undergoes decarboxylation under acidic conditions to form aconitic acid isomers.

Investigating the Formation of Cyclic Structures from Propanetetracarboxylates (e.g., Cyclobutane (B1203170) Ring Formation Research)

The synthesis of cyclic structures, particularly strained rings like cyclobutanes, from acyclic precursors like propanetetracarboxylates is a significant challenge in organic synthesis. baranlab.org

One potential intramolecular strategy would involve the sequential dialkylation of the C-2 position of tetraethyl 1,1,3,3-propanetetracarboxylate with a suitable dihaloalkane, such as 1,2-dibromoethane. This would introduce a four-carbon chain attached to the central carbon of the propane backbone. Subsequent treatment with a base could then induce an intramolecular nucleophilic substitution to close the ring, forming a substituted cyclobutane derivative.

More general and modern methods for cyclobutane synthesis could also be envisioned starting from derivatives of propanetetracarboxylates. baranlab.org These methods include:

[2+2] Cycloadditions: This approach would require the prior modification of the propanetetracarboxylate to introduce a site of unsaturation (an alkene). The resulting alkene could then undergo a photochemical or transition-metal-catalyzed [2+2] cycloaddition with another alkene to form the cyclobutane ring. baranlab.org

Ring-Expanding Cycloisomerization: Research has shown that alkylidenecyclopropanes can undergo ring-expanding cycloisomerization to form cyclobutane rings, including those with quaternary stereocenters. nih.gov This pathway suggests that a suitably functionalized propanetetracarboxylate could be converted into a cyclopropane (B1198618) derivative that could then be rearranged to the desired cyclobutane.

Radical Addition-Polar Cyclization: Photoredox-catalyzed methods have been developed that allow for the formation of cyclobutanes through a cascade reaction involving radical addition to an alkene followed by a polar 4-exo-tet cyclization. nih.gov This fragment-coupling approach could potentially incorporate a propanetetracarboxylate moiety into a cyclobutane structure under mild conditions. nih.gov

These synthetic strategies highlight the potential, albeit challenging, pathways to access complex cyclic molecules from tetraethyl 1,1,3,3-propanetetracarboxylate and its derivatives.

Applications of Tetraethyl 1,1,3,3 Propanetetracarboxylate in Complex Molecular Architectures

Core Building Block in Dendrimer Synthesis

Tetraethyl 1,1,3,3-propanetetracarboxylate serves as a foundational core molecule for the construction of hyperbranched, tree-like polymers known as dendrimers. researchgate.netmdpi.com Its four ester groups provide symmetric, reactive sites for the attachment of branching units, making it an ideal starting point for creating well-defined, nanometer-sized structures with a high density of surface functional groups. nih.govsemanticscholar.org The specific class of dendrimers synthesized from this core are often polyamide or poly(ester-amide) dendrimers, which have garnered interest for various biomedical applications. researchgate.netnih.gov

Divergent Synthetic Strategies for Polyamide Dendrimers

The most common method for constructing dendrimers from a Tetraethyl 1,1,3,3-propanetetracarboxylate core is the divergent approach. researchgate.netnih.govnih.gov This strategy involves a stepwise, outward growth from the central core molecule. nih.gov The synthesis begins with the core and sequentially adds layers or "generations" of branching monomers. mdpi.comnih.gov

The initial step involves modifying the core by reacting Tetraethyl 1,1,3,3-propanetetracarboxylate with a diamine, such as 1,6-diaminohexane. researchgate.net This reaction converts the four ester groups into four terminal amino groups, creating the generation zero (G0) dendrimer, which serves as the functional core for subsequent growth. researchgate.net This multi-step divergent approach allows for the systematic construction of higher-generation dendrimers with an exponential increase in the number of surface functional groups at each step. researchgate.netnih.gov

| Step | Reactants | Key Reaction | Product |

|---|---|---|---|

| 1 | Tetraethyl 1,1,3,3-propanetetracarboxylate, 1,6-Diaminohexane | Amidification | Generation 0 (G0) core with four terminal amino groups |

Elaboration of Dendritic Generations via Iterative Amidification and Esterification

Following the formation of the G0 core, higher generations (G1, G2, etc.) are built through an iterative, two-step reaction sequence that alternates between amidification and esterification. researchgate.netresearchgate.net This repetitive process allows for the controlled, layer-by-layer growth of the dendritic structure. nih.gov

Amidification: The terminal amino groups of the G0 dendrimer are first reacted with a dicarboxylic acid chloride, such as adipoyl chloride. This creates a new surface of ester groups. researchgate.net

Esterification/Amidification: The newly formed surface is then reacted with a molecule containing both amine and hydroxyl groups, like Tris(hydroxymethyl) aminomethane. researchgate.net This step introduces multiple hydroxyl groups for every previous amino group, creating the branching points of the first generation (G1). The process of amidification and esterification can be repeated to fabricate second (G2), fourth (G4), and even sixth (G6) generations. researchgate.net

The progress of this generational growth is typically monitored using analytical techniques such as NMR, FTIR, and UV-vis spectroscopy, which can confirm the addition of new functional groups. researchgate.net For example, FTIR spectroscopy can distinguish between the half-generation ester-terminated dendrimers, which show a characteristic carbonyl peak around 1730-1750 cm⁻¹, and the full-generation amine-terminated dendrimers, where the carbonyl peak shifts to about 1660 cm⁻¹ upon amide bond formation. researchgate.net

| Generation Step | Starting Material | Reagents | Key Reaction | Resulting Surface Group |

|---|---|---|---|---|

| G0 → G0.5 | G0 (Amine surface) | Adipoyl chloride | Amidification | Ester |

| G0.5 → G1 | G0.5 (Ester surface) | Tris(hydroxymethyl) aminomethane | Amidification/Esterification | Hydroxyl/Amine |

| Repeat... | ... | ... | ... | ... |

Design of Dendrimer Functionalization for Specific Applications

A key advantage of dendrimers is the ability to modify their numerous surface functional groups to tailor their properties for specific applications. nih.govnanobioletters.com The high density of reactive sites on the periphery of dendrimers derived from Tetraethyl 1,1,3,3-propanetetracarboxylate allows for the attachment of various molecules to control solubility, biocompatibility, and targeting capabilities. semanticscholar.orgnih.gov

For instance, the hydroxyl-terminated polyamide dendrimers synthesized from this core can be further modified. researchgate.net These modifications are crucial for biomedical applications, such as turning the dendrimer into a nanocarrier for drugs or genes. nih.govnih.gov Functionalization can enhance the interaction between the dendrimer and biological systems, improve drug-loading capacity, and reduce toxicity. nih.govnih.gov For example, polyamide dendrimers based on the Tetraethyl 1,1,3,3-propanetetracarboxylate core have been investigated for their antimicrobial activity against both gram-positive and gram-negative bacteria. researchgate.net

Precursor in Pharmaceutical and Bio-Relevant Intermediate Synthesis

Beyond its use in macromolecular chemistry, Tetraethyl 1,1,3,3-propanetetracarboxylate is a valuable starting material for synthesizing smaller, biologically significant molecules and pharmaceutical intermediates. Its carbon skeleton and multiple reactive ester groups allow it to be chemically transformed into complex target compounds.

Pathway to 2-Isobutylpropane-1,1,3,3-tetracarboxylate for Pharmaceutical Intermediates

Tetraethyl 1,1,3,3-propanetetracarboxylate serves as a precursor for the synthesis of substituted propane-1,1,3,3-tetracarboxylate derivatives. One such derivative, 2-Isobutylpropane-1,1,3,3-tetracarboxylate, is a key intermediate in the synthesis of certain pharmaceuticals. The synthesis involves the alkylation of the central carbon atom (C2) of the propane (B168953) backbone. While direct literature on this specific transformation is sparse, the general reactivity of malonic esters, which are structurally analogous to the core of Tetraethyl 1,1,3,3-propanetetracarboxylate, suggests a plausible pathway via base-mediated alkylation with an isobutyl halide. The resulting intermediate is structurally related to compounds used in the synthesis of drugs like Pregabalin, an anticonvulsant. pharmaffiliates.com For example, a closely related compound, Triethyl 3-cyano-2-isobutylpropane-1,1,3-tricarboxylate, is a known intermediate for Pregabalin. pharmaffiliates.com

Role in Amino Acid Analogue Synthesis (e.g., 1-acetamido-1,1,3,3-propanetetracarboxylate)

The structure of Tetraethyl 1,1,3,3-propanetetracarboxylate is also suitable for elaboration into non-proteinogenic amino acid analogues. The synthesis of compounds like 1-acetamido-1,1,3,3-propanetetracarboxylate involves the introduction of a nitrogen-containing functional group at one of the terminal carbon atoms (C1 or C3). This can be achieved through a series of reactions, likely starting with the conversion of one of the ester groups to a functional group that can be aminated and subsequently acetylated. The synthesis of various acetamido-containing compounds is a well-established field in organic chemistry, often used to create precursors for biologically active molecules or to modify existing ones. cardiff.ac.uknih.gov

Development of Advanced Materials and Polymeric Systems

The functional characteristics of tetraethyl 1,1,3,3-propanetetracarboxylate make it a key component in the synthesis of specialized polymers and materials. Its ability to act as a central core from which complex, branched structures can be built is a primary driver of its application in this field.

A significant application of tetraethyl 1,1,3,3-propanetetracarboxylate is as a core molecule for the synthesis of polyamide (PAMAM) dendrimers. research-nexus.netresearchgate.net Dendrimers are highly branched, well-defined macromolecules that have found use in various biomedical and materials science applications. researchgate.net The synthesis is carried out through a multi-step divergent approach, where successive layers, or "generations," of the polymer are built outwards from the central core. research-nexus.netresearchgate.net

The process begins with the synthesis of the tetraethyl 1,1,3,3-propanetetracarboxylate core, which is then modified through a reaction with 1,6-diamino hexane. research-nexus.netresearchgate.net This initial step forms the zeroth generation (G0) of the dendrimer, which is characterized by tetra-amino functional groups. research-nexus.netresearchgate.net Subsequent generations (G1, G2, G4, and G6) are constructed through a series of consecutive esterification and amidification reactions. research-nexus.netresearchgate.net For instance, the formation of the first generation involves reactions with adipoyl chloride and Tris(hydroxymethyl) aminomethane to create the branching points. research-nexus.netresearchgate.net The growth and structure of these dendrimers are typically monitored using analytical techniques such as NMR, FTIR, and UV-vis spectroscopy. research-nexus.netresearchgate.net Research has shown that higher-generation dendrimers derived from this compound exhibit potent antimicrobial activity against both gram-positive and gram-negative bacteria. research-nexus.netresearchgate.net

Table 1: Synthesis Steps for Polyamide Dendrimers

| Step | Reactants | Product | Description |

|---|---|---|---|

| Core Synthesis | Substituted Malonic Ester + Methylene (B1212753) Bromide | Tetraethyl 1,1,3,3-propanetetracarboxylate | Formation of the central core molecule. research-nexus.netresearchgate.net |

| Generation 0 (G0) | Tetraethyl 1,1,3,3-propanetetracarboxylate + 1,6-diamino hexane | G0 Dendrimer with tetra-amino groups | Modification of the core to create the first layer with functional amino groups. research-nexus.netresearchgate.net |

| Generation 1 (G1) | G0 Dendrimer + Adipoyl chloride + Tris(hydroxymethyl) aminomethane | G1 Dendrimer | Building of the first branched layer through amidification reactions. research-nexus.netresearchgate.net |

| Higher Generations (G2, G4, G6) | Previous Generation Dendrimer + Monomers | Higher Generation Dendrimers | Repetitive esterification and amidification reactions to increase the size and complexity of the dendrimer. research-nexus.netresearchgate.net |

In the broader context of material science, esters of polycarboxylic acids are often used as plasticizers in polymer production. These molecules integrate into the polymer matrix, increasing its flexibility and durability. While research specifically detailing Tetraethyl 1,1,3,3-propanetetracarboxylate's role as a plasticizer is not extensive, related isomers like Tetraethyl 1,1,2,3-propanetetracarboxylate are noted for this industrial application. The function of these compounds is to modify the physical properties of resins and polymers, contributing to the development of materials with tailored characteristics for specific industrial uses.

Exploration in Ligand Design and Coordination Chemistry (Inferred from chelating potential)

The structure of tetraethyl 1,1,3,3-propanetetracarboxylate makes it a valuable precursor in the field of coordination chemistry, particularly for the design of chelating agents. A chelating agent is a molecule that can form multiple bonds to a single metal ion, effectively sequestering it. The four ester groups on the propane backbone can be hydrolyzed under acidic or basic conditions to yield propanetetracarboxylic acid and ethanol (B145695).

This resulting tetracarboxylic acid, with its four carboxylate groups, has significant potential as a multidentate ligand. These carboxylate groups can coordinate with metal ions, making the molecule an effective chelator. The parent acid of a related isomer is known to be an effective chelator for radioactive strontium (Sr²⁺). This capability is crucial for applications ranging from environmental remediation to medical treatments. Therefore, tetraethyl 1,1,3,3-propanetetracarboxylate serves as a synthetic intermediate, providing a pathway to ligands that can form stable complexes with various metal ions.

Table 2: From Ester Precursor to Chelating Agent

| Compound | Formula | Role | Mechanism |

|---|---|---|---|

| Tetraethyl 1,1,3,3-propanetetracarboxylate | C₁₅H₂₄O₈ | Precursor | Serves as the starting material for the synthesis of the active ligand. |

| 1,1,3,3-Propanetetracarboxylic Acid | C₇H₈O₈ | Active Chelating Agent | Formed via hydrolysis of the ester groups; the four carboxylate groups can coordinate with metal ions. |

Analytical Methodologies for Tetraethyl 1,1,3,3 Propanetetracarboxylate and Its Derivatives

Spectroscopic Characterization Techniques in Reaction Monitoring and Structure Confirmation

Spectroscopic methods are indispensable for the real-time analysis of chemical reactions and the definitive structural elucidation of molecules. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Ultraviolet-Visible (UV-Vis) spectroscopy each offer unique insights into the molecular structure and functional groups present in Tetraethyl 1,1,3,3-propanetetracarboxylate and its polymeric derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules by mapping the chemical environments of hydrogen (¹H-NMR) and carbon (¹³C-NMR) atoms.

In the ¹H-NMR spectrum of Tetraethyl 1,1,3,3-propanetetracarboxylate, distinct signals corresponding to the different types of protons are expected. The methylene (B1212753) protons of the four equivalent ethyl groups would likely appear as a quartet, due to coupling with the adjacent methyl protons. These methyl protons, in turn, would present as a triplet. The protons on the central propane (B168953) backbone would also exhibit characteristic shifts and coupling patterns, providing key structural information.

The ¹³C-NMR spectrum offers a complementary and often simpler view of the carbon skeleton, as each unique carbon atom typically gives a distinct signal. pressbooks.pub Due to the low natural abundance of the ¹³C isotope, carbon-carbon coupling is generally not observed in standard spectra. pressbooks.pub For Tetraethyl 1,1,3,3-propanetetracarboxylate, characteristic chemical shifts are anticipated for the carbonyl carbons of the ester groups, the methylene and methyl carbons of the ethyl groups, and the carbons of the propane backbone. The chemical shift of a carbon atom is influenced by the electronegativity of nearby atoms and its hybridization state. researchgate.net For instance, carbons bonded to oxygen atoms are deshielded and appear at a lower field (higher ppm value). researchgate.net Carbonyl carbons are particularly distinct and are typically found in the 160-220 ppm region of the spectrum. researchgate.net

Predicted ¹H-NMR Spectral Data for Tetraethyl 1,1,3,3-propanetetracarboxylate

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| -CH₂- (Ethyl) | ~4.2 | Quartet | 8H |

| -CH₃ (Ethyl) | ~1.2 | Triplet | 12H |

| -CH- (Propane C1, C3) | ~3.5 | Triplet | 2H |

| -CH₂- (Propane C2) | ~2.5 | Quintet | 2H |

Predicted ¹³C-NMR Spectral Data for Tetraethyl 1,1,3,3-propanetetracarboxylate

| Carbon Type | Predicted Chemical Shift (ppm) |

| C=O (Ester) | ~168 |

| -CH₂- (Ethyl) | ~61 |

| -CH- (Propane C1, C3) | ~52 |

| -CH₂- (Propane C2) | ~35 |

| -CH₃ (Ethyl) | ~14 |

Fourier-Transform Infrared (FTIR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of Tetraethyl 1,1,3,3-propanetetracarboxylate is expected to be dominated by strong absorption bands characteristic of its ester functional groups.

A prominent peak, typically in the range of 1730-1750 cm⁻¹, is anticipated due to the C=O (carbonyl) stretching vibration of the ester. Another set of strong bands, usually found between 1000 and 1300 cm⁻¹, corresponds to the C-O stretching vibrations of the ester group. Additionally, the spectrum will display peaks in the 2850-3000 cm⁻¹ region, which are characteristic of C-H stretching vibrations from the alkane portions of the molecule (the ethyl and propane groups). The presence and precise position of these absorption bands can confirm the successful synthesis of the ester and the absence of starting materials, such as alcohols (broad O-H stretch around 3200-3600 cm⁻¹) or carboxylic acids (very broad O-H stretch from 2500-3300 cm⁻¹).

Expected FTIR Absorption Bands for Tetraethyl 1,1,3,3-propanetetracarboxylate

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

| C-H (Alkane) | Stretching | 2850-3000 | Medium to Strong |

| C=O (Ester) | Stretching | 1730-1750 | Strong |

| C-O (Ester) | Stretching | 1000-1300 | Strong |

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for the analysis of polymers, providing information about their electronic structure and the presence of chromophores (light-absorbing groups). researchgate.net When Tetraethyl 1,1,3,3-propanetetracarboxylate is used as a monomer in polymerization reactions, for instance to create polyesters, UV-Vis spectroscopy can be employed to characterize the resulting polymer.

Polymers that contain aromatic structures or extended conjugated systems will exhibit strong UV absorption. researchgate.net For polyesters derived from Tetraethyl 1,1,3,3-propanetetracarboxylate and an aromatic comonomer, a characteristic broad absorption band around 280 nm would be expected, corresponding to the aromatic chromophores within the polymer chain. researchgate.net The intensity of this absorption can be related to the concentration of the aromatic component in the polymer. This technique is particularly useful for quality control and for studying the kinetics of polymerization if one of the monomers or the resulting polymer has a distinct UV-Vis absorption profile.

Chromatographic Separation and Purity Analysis

Chromatographic techniques are essential for separating the components of a mixture and for assessing the purity of a synthesized compound. Gas Chromatography-Mass Spectrometry (GC-MS) is a particularly powerful method for the analysis of volatile and semi-volatile compounds like Tetraethyl 1,1,3,3-propanetetracarboxylate.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In the context of Tetraethyl 1,1,3,3-propanetetracarboxylate, GC-MS can be used to monitor the progress of its synthesis by separating the product from any remaining starting materials or byproducts. The retention time in the gas chromatogram provides a characteristic identifier for the compound under a specific set of analytical conditions.

Following separation by GC, the molecules are ionized and fragmented in the mass spectrometer. The resulting mass spectrum displays the mass-to-charge ratio (m/z) of the molecular ion and its various fragments. The fragmentation pattern is a unique fingerprint for a given molecule and can be used for definitive identification by comparing it to library spectra or by interpreting the fragmentation pathways. ekb.eg

For Tetraethyl 1,1,3,3-propanetetracarboxylate, the molecular ion peak would be expected at an m/z corresponding to its molecular weight. Common fragmentation patterns for esters include the loss of the alkoxy group (-OR) and cleavage of bonds adjacent to the carbonyl group. libretexts.org

Predicted Key Mass Fragments for Tetraethyl 1,1,3,3-propanetetracarboxylate in GC-MS

| m/z Value | Possible Fragment Ion | Fragment Lost |

| 360 | [M]⁺ | - |

| 315 | [M - OCH₂CH₃]⁺ | -OCH₂CH₃ |

| 287 | [M - COOCH₂CH₃]⁺ | -COOCH₂CH₃ |

| 241 | [M - COOCH₂CH₃ - CH₂CH₃ - H]⁺ | -COOCH₂CH₃, -CH₂CH₃, -H |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations on Electronic Structure and Reactivity

No specific studies employing quantum chemical calculations, such as Density Functional Theory (DFT) or ab initio methods, to investigate the electronic structure, molecular orbitals (e.g., HOMO-LUMO), electrostatic potential, or reactivity indices of Tetraethyl 1,1,3,3-propanetetracarboxylate were found. Such calculations would be necessary to provide quantitative data on its kinetic stability and sites susceptible to nucleophilic or electrophilic attack.

Molecular Dynamics Simulations for Conformational Analysis

There is a lack of published research utilizing molecular dynamics (MD) simulations to explore the conformational landscape of Tetraethyl 1,1,3,3-propanetetracarboxylate. MD simulations would be instrumental in understanding the flexibility of the propane (B168953) backbone and the orientation of the four ethyl carboxylate groups, identifying low-energy conformers, and analyzing the dynamics of their interconversion. Without such studies, a quantitative analysis of its conformational preferences remains unavailable.

Mechanistic Studies through Computational Modeling

No computational studies detailing the reaction mechanisms involving Tetraethyl 1,1,3,3-propanetetracarboxylate have been identified. Computational modeling is a powerful tool for elucidating reaction pathways, identifying transition states, and calculating activation energies for reactions such as hydrolysis, transesterification, or its use in polymerization. The absence of this research means that the mechanistic aspects of its chemical transformations have not been theoretically modeled and reported.

Emerging Research Frontiers for Tetraethyl 1,1,3,3 Propanetetracarboxylate

Exploration of New Synthetic Paradigms

The classical synthesis of Tetraethyl 1,1,3,3-propanetetracarboxylate typically involves a base-catalyzed Michael addition of two equivalents of diethyl malonate to formaldehyde (B43269) or a synthetic equivalent. While effective, this method often relies on traditional batch processing and homogeneous catalysts that can complicate purification and waste management. Emerging research is focused on developing more efficient, controlled, and sustainable synthetic paradigms.

Future synthetic approaches aim to overcome the limitations of classical methods by incorporating principles of modern process chemistry and catalysis. Key areas of exploration include:

Continuous Flow Synthesis: Moving from batch reactors to continuous flow systems can offer superior control over reaction parameters such as temperature, pressure, and mixing. This leads to improved reaction yields, higher purity, and enhanced safety by minimizing the volume of reactive intermediates at any given time.

Heterogeneous Catalysis: Replacing soluble base catalysts with solid-supported catalysts (e.g., basic resins or zeolites) simplifies product purification, as the catalyst can be easily removed by filtration and potentially reused. This aligns with green chemistry principles by reducing waste.

Biocatalysis: The use of enzymes, such as lipases, for esterification or transesterification reactions represents a significant frontier. Biocatalysis occurs under mild conditions (neutral pH and ambient temperature), offering high selectivity and reducing the energy consumption and by-product formation associated with traditional acid- or base-catalyzed methods.

| Paradigm | Description | Potential Advantages | Research Challenges |

|---|---|---|---|

| Classical Batch Synthesis | Base-catalyzed Michael addition of diethyl malonate and formaldehyde in a large reactor. | Well-established and understood methodology. | Limited process control, potential for side reactions, and complex purification. |

| Continuous Flow Chemistry | Reactants are continuously pumped through a microreactor or tube where the reaction occurs. | Enhanced safety, superior heat and mass transfer, higher consistency and yield. | Requires specialized equipment and optimization of flow parameters. |

| Heterogeneous Catalysis | Use of a solid-phase catalyst that is not dissolved in the reaction medium. | Easy catalyst separation and recycling, reduced waste streams. | Catalyst deactivation over time, potential for lower reaction rates than homogeneous systems. |

| Enzymatic Synthesis | Employing enzymes (e.g., lipases) to catalyze the ester formation. | High selectivity, mild reaction conditions, environmentally benign. | Enzyme stability and cost, slower reaction kinetics. |

Functional Material Design and Performance Enhancement

The symmetrical tetrafunctional structure of Tetraethyl 1,1,3,3-propanetetracarboxylate makes it an ideal candidate as a cross-linking agent or a monomeric building block in polymer chemistry. Its four ester groups can undergo reactions like transesterification or amidation, allowing for the construction of three-dimensional polymer networks with tailored properties.

Research in this area is focused on utilizing the compound to design advanced functional materials:

High-Performance Polyesters and Polyamides: By reacting it with diols or diamines, novel branched or cross-linked polymers can be synthesized. These materials are projected to exhibit enhanced thermal stability, mechanical strength, and chemical resistance compared to their linear counterparts.

Advanced Coatings and Adhesives: As a cross-linking agent, it can be incorporated into resin formulations to improve the durability, hardness, and adhesion of coatings. The high density of cross-linking points can lead to the formation of rigid and resilient films.

Hydrogels and Biomaterials: After hydrolysis to its corresponding tetracarboxylic acid, the molecule can be used to form hydrogels. These water-absorbent polymer networks have potential applications in drug delivery, tissue engineering, and agriculture.

| Material Type | Role of the Compound | Anticipated Performance Enhancement | Example Co-Reactants |

|---|---|---|---|

| Cross-linked Polyesters | Monomer / Cross-linker | Increased rigidity, thermal stability, and solvent resistance. | Ethylene glycol, 1,4-Butanediol |

| Branched Polyamides | Monomer (as tetra-acid) | Improved mechanical properties and higher glass transition temperature. | Hexamethylenediamine, Adipoyl chloride |

| Durable Coatings | Cross-linking Agent | Enhanced hardness, scratch resistance, and chemical durability. | Polyurethane or epoxy resins |

| Hydrogels | Gelling Agent (as tetra-acid) | High water absorption capacity and tunable mechanical properties. | Polyvinyl alcohol, Chitosan |

Interdisciplinary Contributions to Supramolecular and Nanoscience

While Tetraethyl 1,1,3,3-propanetetracarboxylate is a discrete molecule, it serves as a powerful precursor for constructing larger, organized structures in the fields of supramolecular chemistry and nanoscience. The key lies in the hydrolysis of its four ester groups to yield 1,1,3,3-propanetetracarboxylic acid.

This resulting tetra-acid is a highly versatile building block for self-assembly, driven by non-covalent interactions:

Metal-Organic Frameworks (MOFs): The four carboxylate groups can coordinate with metal ions to form highly porous, crystalline structures known as MOFs. rsc.org The specific geometry of this linker could lead to novel network topologies with potential applications in gas storage, separation, and catalysis.

Hydrogen-Bonded Networks: In the absence of metal ions, the carboxylic acid groups can form extensive hydrogen bonds with each other or with other complementary molecules, leading to the self-assembly of complex supramolecular architectures like tapes, sheets, or capsules. nih.gov

Functionalized Nanoparticles: The tetra-acid can be used as a capping agent to stabilize and functionalize the surface of nanoparticles. The multiple attachment points can enhance binding affinity, while the uncoordinated carboxyl groups remain available for further chemical modification.

| Application Area | Derived Building Block | Principle of Assembly | Potential Functionality |

|---|---|---|---|

| Metal-Organic Frameworks (MOFs) | 1,1,3,3-Propanetetracarboxylate | Coordination bonds with metal ions. | Gas storage (H₂, CO₂), catalysis, chemical sensing. |

| Supramolecular Gels | 1,1,3,3-Propanetetracarboxylic acid | Intermolecular hydrogen bonding. | Stimuli-responsive materials, controlled release systems. |

| Surface-Modified Nanoparticles | 1,1,3,3-Propanetetracarboxylate | Covalent or coordinate bonding to nanoparticle surfaces. | Improved colloidal stability, targeted drug delivery. |

Sustainable Chemistry Approaches in Propanetetracarboxylate Utilization

Aligning chemical production and utilization with the principles of sustainable chemistry is a paramount goal for modern science. The synthesis and application of Tetraethyl 1,1,3,3-propanetetracarboxylate are being re-evaluated through a "green" lens to minimize environmental impact. nih.gov

Key strategies for a more sustainable life cycle of this compound include:

Use of Renewable Feedstocks: The synthesis can be made more sustainable by sourcing its precursors from renewable resources. This includes producing ethanol (B145695) from biomass fermentation and developing bio-based routes to malonic acid, thereby reducing reliance on fossil fuels.

Atom Economy and Waste Reduction: Adopting synthetic methods that maximize the incorporation of all reactant atoms into the final product is crucial. Catalytic routes are preferred over stoichiometric reagents to minimize waste. alfa-chemistry.com

Designing for Degradability: When used in polymers and materials, incorporating the propanetetracarboxylate structure can introduce ester linkages that are susceptible to hydrolysis. This allows for the design of biodegradable materials that break down into smaller, non-toxic molecules at the end of their life cycle, contributing to a circular economy.

| Principle | Conventional Approach | Sustainable Alternative | Environmental Benefit |

|---|---|---|---|

| Feedstock Sourcing | Petroleum-derived ethanol and malonic acid. | Bio-ethanol from fermentation; malonic acid from biomass. | Reduced carbon footprint and reliance on fossil fuels. |

| Solvent Usage | Use of volatile organic solvents (e.g., toluene, THF). | Solvent-free reactions or use of green solvents like water or ionic liquids. globethesis.com | Reduced air pollution and worker exposure to hazardous chemicals. |

| Catalysis | Stoichiometric amounts of strong base or acid catalysts. | Use of recyclable heterogeneous catalysts or highly efficient biocatalysts. | Minimized chemical waste and improved process efficiency. |

| End-of-Life Design | Creation of durable, non-degradable polymers. | Design of biodegradable polymers with hydrolyzable ester linkages. | Reduced plastic pollution and promotion of a circular economy. |

Q & A

Q. How is Tetraethyl 1,1,3,3-propanetetracarboxylate utilized in self-assembling supramolecular systems?

- Methodological Answer: The ester’s tetrahedral geometry enables 3D network formation. Techniques include:

- Dynamic Light Scattering (DLS): Monitor aggregate size (10–100 nm) in real time.

- Critical Micelle Concentration (CMC): Determine via fluorescence spectroscopy with pyrene probes.

- X-ray Diffraction (XRD): Analyze crystalline vs. amorphous domains in thin films .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.